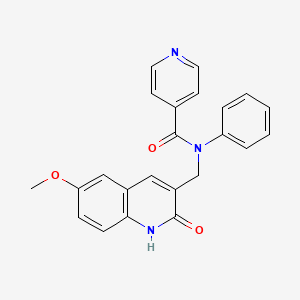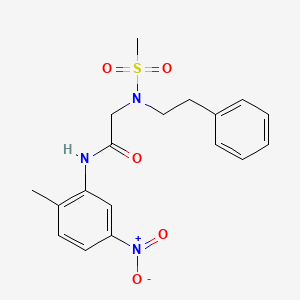
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as SR-121463, is a synthetic compound that belongs to the class of selective vasopressin V1a receptor antagonists. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide acts as a selective antagonist of the vasopressin V1a receptor, which is involved in the regulation of blood pressure, water balance, and social behavior. By blocking the V1a receptor, 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide can modulate these physiological processes and potentially alleviate the symptoms associated with certain medical conditions.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of blood pressure, heart rate, and water balance. It has also been shown to affect social behavior in animal models, suggesting potential therapeutic applications in psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has several advantages for use in lab experiments, including its high selectivity for the V1a receptor and its ability to be administered orally. However, it also has limitations, such as its relatively short half-life and potential off-target effects.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, including the optimization of its pharmacokinetic properties, the exploration of its potential therapeutic applications in various medical conditions, and the investigation of its mechanism of action at the molecular level. Additionally, the development of novel V1a receptor antagonists based on the structure of 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide may lead to the discovery of more potent and selective compounds for clinical use.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-methylphenylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then purified and reacted with a reducing agent to yield the final product.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in several medical conditions, including cardiovascular diseases, neurodegenerative disorders, and psychiatric disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials in humans.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-15(25)17-5-4-6-18(13-17)23-22(26)16-9-11-24(12-10-16)31(27,28)19-7-8-20(29-2)21(14-19)30-3/h4-8,13-14,16H,9-12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEKNGPGNCUIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

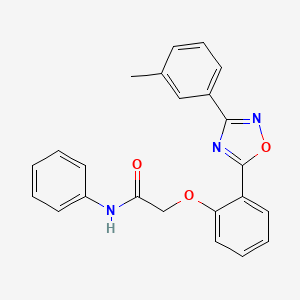
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)
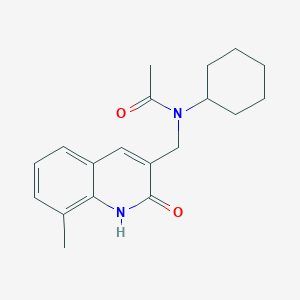

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7717528.png)
![3-(2,5-dimethoxyphenyl)-N-(3-acetamidophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717534.png)
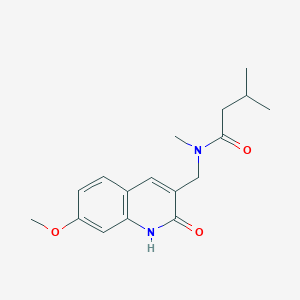
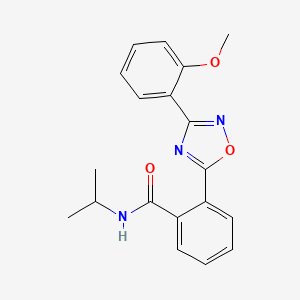

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)
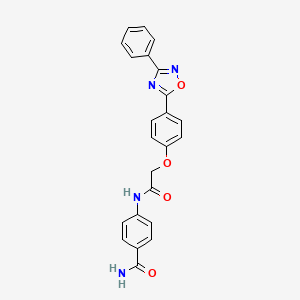
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)
